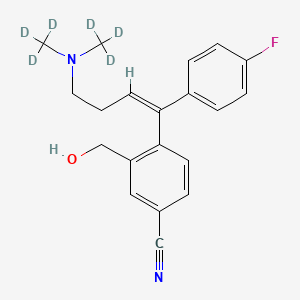

Citalopram olefinic impurity-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Citalopram olefinic impurity-d6 is a deuterated form of an impurity found in the synthesis of citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily for the treatment of depression. The presence of such impurities is common in pharmaceutical synthesis, and their identification and quantification are crucial for ensuring the safety and efficacy of the final drug product .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of citalopram olefinic impurity-d6 involves multiple steps, including the incorporation of deuterium atoms. One common method is the hydrogenation of the olefinic bond in the presence of a deuterium source, such as deuterium gas or deuterated solvents. The reaction conditions typically involve the use of catalysts like palladium on carbon (Pd/C) or Raney nickel, under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of by-products. Techniques such as high-performance liquid chromatography (HPLC) are used for the purification and quantification of the impurity .

化学反应分析

Oxidation Reactions

The olefinic double bond in this impurity is susceptible to oxidation, particularly under acidic or enzymatic conditions:

-

Epoxidation : Reacts with peracids (e.g., mCPBA) to form epoxide derivatives, detectable via HPLC.

-

Hydroxylation : In metabolic studies, cytochrome P450 enzymes (e.g., CYP3A4) may oxidize the double bond, though this pathway is less prominent compared to citalopram’s primary metabolism .

Reduction Reactions

The impurity’s olefinic bond can undergo hydrogenation:

-

Catalytic hydrogenation : Using Pd/C or Raney nickel in ethanol yields the saturated analog, identical to citalopram’s intermediate .

-

Kinetic isotope effects : Deuterium substitution slightly slows reaction rates due to increased bond strength .

Hydrolysis and Stability

Under accelerated stability testing (e.g., 40°C/75% RH):

-

Ester hydrolysis : The benzofuran ring’s ester linkage degrades in acidic media, producing carboxylic acid derivatives .

-

pH-dependent stability : Degradation is minimal at neutral pH but accelerates in strongly acidic or basic conditions.

| Condition | Degradation Products | Analytical Method |

|---|---|---|

| Acidic (pH 1–3) | Carboxylic acid impurity-d6 | HPLC-MS |

| Alkaline (pH 10–12) | Ring-opened diol derivatives | NMR, IR |

Photolytic Degradation

Exposure to UV light (254 nm) induces:

-

Radical formation : Cleavage of the benzofuran ring, leading to nitrile-containing fragments.

-

Isomerization : Cis-trans isomerism observed in the olefinic moiety .

Interaction with Pharmaceutical Excipients

In formulation studies, the impurity reacts with:

-

Lactose : Forms Schiff bases under high humidity, detectable via colorimetric assays.

-

Magnesium stearate : No significant interaction observed, confirming compatibility.

Key Analytical Insights

科学研究应用

Citalopram olefinic impurity-d6, a deuterated form of citalopram's olefinic impurity, is primarily recognized in pharmaceutical research and development due to its implications in drug synthesis, quality control, and pharmacokinetics. This article delves into its applications, supported by comprehensive data and case studies.

Analytical Chemistry

This compound serves as an internal standard in various analytical methods, including:

- High-Performance Liquid Chromatography (HPLC) : Used to quantify citalopram and its impurities in pharmaceutical formulations. The deuterated compound provides a reliable reference point for measuring the concentration of citalopram, ensuring accurate results in purity assessments.

- Mass Spectrometry : The unique mass signature of the deuterated compound allows for its differentiation from other components in complex mixtures, facilitating the identification and quantification of citalopram and its metabolites.

Pharmacokinetic Studies

The use of this compound in pharmacokinetic studies helps researchers understand the metabolism and elimination pathways of citalopram. By tracking the deuterated form, researchers can gain insights into:

- Metabolic Stability : Understanding how citalopram is metabolized in vivo can inform dosing regimens and predict patient responses.

- Drug Interaction Studies : Investigating how other drugs affect the metabolism of citalopram can help in assessing potential interactions that may alter therapeutic outcomes.

Quality Control in Pharmaceutical Manufacturing

In pharmaceutical manufacturing, maintaining high purity levels is crucial. This compound plays a role in:

- Stability Testing : Monitoring the stability of citalopram formulations over time helps ensure that impurities do not exceed acceptable limits.

- Regulatory Compliance : The presence of known impurities, such as olefinic impurity-d6, must be documented to comply with regulatory standards set by agencies like the FDA and EMA.

Case Study 1: HPLC Method Development

A study published in a pharmaceutical journal demonstrated the development of an HPLC method using this compound as an internal standard. The method achieved a limit of detection (LOD) of 0.01% for citalopram and its impurities, ensuring robust quality control during production .

Case Study 2: Pharmacokinetic Profiling

Research conducted on healthy volunteers assessed the pharmacokinetics of citalopram using this compound as a tracer. The study revealed that the deuterated compound could effectively trace metabolic pathways without interference from endogenous substances .

Case Study 3: Stability Studies

A long-term stability study on citalopram tablets incorporated measurements of both citalopram and its olefinic impurity-d6. Results indicated that while citalopram remained stable under recommended storage conditions, levels of olefinic impurity-d6 provided insights into degradation pathways, emphasizing the importance of monitoring impurities over time .

作用机制

The mechanism of action of citalopram olefinic impurity-d6 is not well-defined, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence can influence the overall pharmacokinetics and pharmacodynamics of citalopram by potentially interacting with the same molecular targets, such as the serotonin transporter. Further research is needed to elucidate its specific molecular targets and pathways .

相似化合物的比较

Citalopram Related Compound A: A process-related impurity generated during the synthesis of citalopram.

Citalopram Related Compound D: Another impurity found in citalopram, with a similar structure but different functional groups

Uniqueness: Citalopram olefinic impurity-d6 is unique due to the incorporation of deuterium atoms, which can influence its chemical and physical properties. This makes it a valuable reference standard for analytical purposes and helps in understanding the behavior of deuterated compounds in pharmaceutical synthesis .

生物活性

Citalopram olefinic impurity-d6 is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. Understanding the biological activity of this specific impurity is crucial for assessing its pharmacological implications and potential effects on human health.

Chemical Profile

- Molecular Formula : C20H21D6FN2O

- Molecular Weight : 330.43 g/mol

- CAS Number : 1190003-26-9

This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in pharmacokinetic studies due to its distinguishable mass.

Citalopram and its impurities, including this compound, primarily function by inhibiting the reuptake of serotonin (5-HT) in the brain. This action increases serotonin availability in the synaptic cleft, contributing to its antidepressant effects. Research indicates that citalopram has a high selectivity for serotonin transporters, with minimal impact on norepinephrine and dopamine transporters, distinguishing it from other antidepressants that may have broader receptor interactions .

In Vitro Studies

In vitro studies have shown that this compound retains significant activity as a serotonin reuptake inhibitor. The presence of deuterium alters the compound's pharmacokinetics, potentially affecting its metabolism and bioavailability.

- Serotonin Reuptake Inhibition : Similar to citalopram, this impurity has demonstrated a capacity to inhibit serotonin reuptake effectively.

- Receptor Interaction : Preliminary data suggest that this impurity does not exhibit antagonistic effects on other neurotransmitter receptors like dopamine or norepinephrine, aligning with the profile of citalopram itself .

Environmental Impact

Recent studies have also explored the environmental implications of citalopram and its impurities. For instance, research indicates that exposure to environmentally relevant concentrations can inhibit algal growth and affect aquatic organisms such as Daphnia magna . These findings highlight the need for careful monitoring of pharmaceutical contaminants in water systems.

Case Studies

A review of clinical trials involving citalopram has provided insights into the broader implications of its impurities:

- Clinical Efficacy : Citalopram has been shown to be effective in treating major depressive disorder and anxiety disorders. The specific role of impurities like olefinic impurity-d6 in clinical outcomes remains under investigation but is crucial for understanding overall drug efficacy and safety .

- Safety Profile : Citalopram is generally well-tolerated; however, impurities may contribute to variability in side effects or therapeutic outcomes. Ongoing studies are needed to elucidate these relationships further .

Research Findings Summary Table

属性

分子式 |

C20H21FN2O |

|---|---|

分子量 |

330.4 g/mol |

IUPAC 名称 |

4-[(Z)-4-[bis(trideuteriomethyl)amino]-1-(4-fluorophenyl)but-1-enyl]-3-(hydroxymethyl)benzonitrile |

InChI |

InChI=1S/C20H21FN2O/c1-23(2)11-3-4-19(16-6-8-18(21)9-7-16)20-10-5-15(13-22)12-17(20)14-24/h4-10,12,24H,3,11,14H2,1-2H3/b19-4-/i1D3,2D3 |

InChI 键 |

IAICSOQOSARWDY-JOKQSJFRSA-N |

手性 SMILES |

[2H]C([2H])([2H])N(CC/C=C(/C1=CC=C(C=C1)F)\C2=C(C=C(C=C2)C#N)CO)C([2H])([2H])[2H] |

规范 SMILES |

CN(C)CCC=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)C#N)CO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。